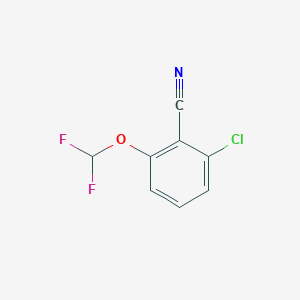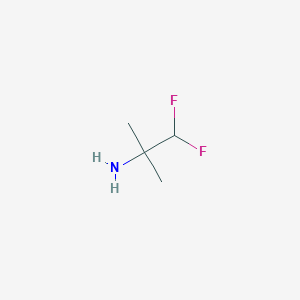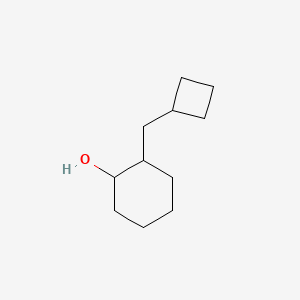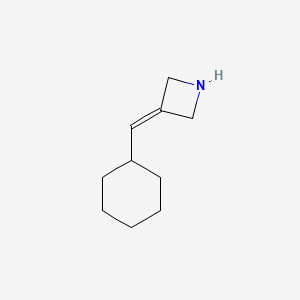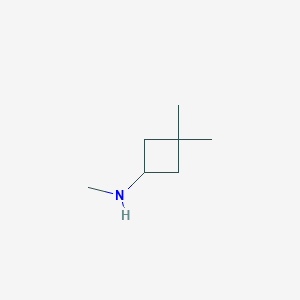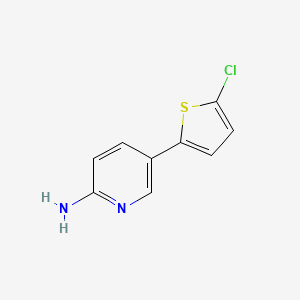
2-Chloro-1-(4-trifluoromethyl-cyclohexyl)-ethanone
Overview
Description
2-Chloro-1-(4-trifluoromethyl-cyclohexyl)-ethanone is a chemical compound with the CAS Number 1037834-24-4 . It has a molecular weight of 228.64 and its molecular formula is C9H12ClF3O .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-(4-trifluoromethyl-cyclohexyl)-ethanone is defined by its molecular formula, C9H12ClF3O . This indicates that it contains 9 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
2-Chloro-1-(4-trifluoromethyl-cyclohexyl)-ethanone is a powder . Its boiling point and other specific physical and chemical properties are not provided in the sources I found .Scientific Research Applications
Enzymatic Synthesis of Chiral Intermediates
One notable application involves the enzymatic process for preparing chiral intermediates, such as (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial precursor for Ticagrelor, an acute coronary syndrome treatment. This process employs a ketoreductase (KRED) to transform related ketones into chiral alcohols with high enantiomeric excess, demonstrating an environmentally friendly and highly efficient method for synthesizing complex pharmaceuticals (Guo et al., 2017).
Crystal Structure Analysis
In crystallography, compounds like (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime have been synthesized and analyzed to understand their structural configurations. These studies provide insights into molecular conformations and interactions, which are essential for designing materials and drugs with desired properties (Zheng, Cui, & Rao, 2014).
Biotransformation for Chiral Drug Synthesis
Biotransformation using specific bacterial strains offers a path to synthesize chiral intermediates like (R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, a key component of the antifungal agent Miconazole. This approach highlights the potential of microbial biocatalysis in achieving high stereoselectivity and yield for pharmaceutical intermediates (Miao et al., 2019).
Synthesis of Agricultural Fungicides
The synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one demonstrates the application of these compounds in developing agricultural fungicides like prothioconazole. Optimized reaction conditions facilitate the creation of these crucial intermediates in high yield, underscoring the role of chloro-ethyl-cyclohexyl derivatives in producing chemicals that protect crops from fungal diseases (Ji et al., 2017).
properties
IUPAC Name |
2-chloro-1-[4-(trifluoromethyl)cyclohexyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPHFWWWFLRSCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-trifluoromethyl-cyclohexyl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1432395.png)
![Thieno[3,2-d]pyrimidine, 6-(bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)-](/img/structure/B1432397.png)
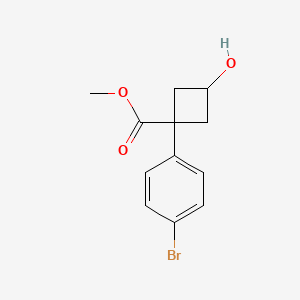
![Methyl 1-[(4-bromothiophen-2-YL)methyl]piperidine-3-carboxylate](/img/structure/B1432399.png)
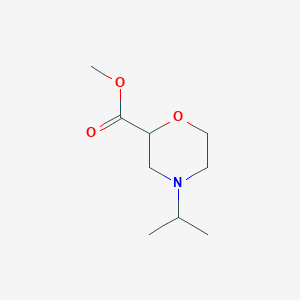
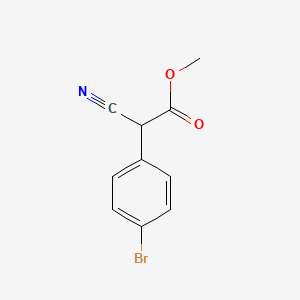

![Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)-](/img/structure/B1432405.png)
